3-Formyl-5-isopropoxyphenylboronic acid

Overview

Description

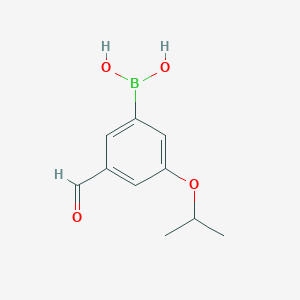

3-Formyl-5-isopropoxyphenylboronic acid (CAS: 871125-79-0) is a boronic acid derivative featuring a formyl (-CHO) group at the 3-position and an isopropoxy (-OCH(CH₃)₂) substituent at the 5-position of the phenyl ring. Its molecular formula is C₁₀H₁₃BO₄, with a calculated molecular weight of 208.04 g/mol. The compound is structurally distinct due to the electron-withdrawing formyl group, which enhances its reactivity in cross-coupling reactions like Suzuki-Miyaura, and the isopropoxy group, which may improve solubility in organic solvents . Boronic acids are widely used in organic synthesis, materials science, and medicinal chemistry, and this compound’s dual functionality makes it valuable for designing advanced materials or bioactive molecules .

Preparation Methods

Detailed Preparation Methods

Boron Incorporation

The organometallic intermediate is reacted with a boron source such as:

Trialkyl Borates: Triisopropyl borate or trimethyl borate are commonly used. The reaction is performed at low temperatures (−78 °C to −40 °C) to minimize side reactions.

Boron Halides: Boron tribromide (BBr3), boron trifluoride (BF3), or boron trichloride (BCl3) can also be used, though trialkyl borates are preferred for better control and yield.

The reaction forms the boronate ester intermediate, which upon hydrolysis yields the boronic acid.

Hydrolysis and Purification

Hydrolysis is typically carried out by adding aqueous acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (5–10 °C) to convert the boronate ester to the boronic acid. The pH is carefully controlled to avoid side reactions such as Cannizzaro reactions, with optimal pH ranges between 6.0 and 3.0 during isolation.

Purification involves:

- Phase separation and extraction with organic solvents (e.g., toluene or methyl tert-butyl ether).

- Reprecipitation of the boronic acid by acidification.

- Filtration, washing with water, and drying under nitrogen at mild temperatures (20–80 °C).

This process yields highly pure 3-formylphenylboronic acids with purities exceeding 99% as confirmed by HPLC.

Specific Preparation of 3-Formyl-5-isopropoxyphenylboronic Acid

While direct literature on this compound is limited, the preparation closely follows the general methods for substituted formylphenylboronic acids with modifications to accommodate the isopropoxy substituent.

Synthetic Route

Starting Material: 3-bromo-5-isopropoxybenzaldehyde or 3-chloro-5-isopropoxybenzaldehyde is used as the haloaromatic precursor.

Organometallic Formation: The haloaromatic is converted to the corresponding aryllithium or Grignard reagent under inert atmosphere and low temperature conditions.

Boron Source Reaction: The organometallic intermediate is reacted with triisopropyl borate at −40 to −78 °C.

Hydrolysis and Isolation: The boronate ester is hydrolyzed with aqueous acid at 5–10 °C, followed by extraction and purification steps as described above.

Industrial Considerations

Industrial synthesis optimizes reaction conditions to balance yield, purity, and cost:

Use of Grignard reagents at reflux temperatures (~66 °C) for organometallic formation to avoid expensive cryogenic conditions.

Careful control of hydrolysis pH and temperature to minimize impurities such as triarylboranes, borinic acids, and bisformylbiphenyls.

Use of continuous flow reactors and efficient catalysts to improve throughput and reduce reaction times.

Comparative Data Table of Preparation Parameters

| Parameter | Grignard Method | Lithium-Halogen Exchange Method | Industrial Optimization |

|---|---|---|---|

| Haloaromatic precursor | Bromoaromatic | Chloro- or bromoaromatic | Same as lab scale |

| Organometallic reagent | Arylmagnesium bromide | Aryllithium | Prefer Grignard for cost efficiency |

| Reaction temperature | Reflux THF (~66 °C) | −78 °C to −50 °C | Moderate temperatures (~−40 °C to RT) |

| Boron source | Triisopropyl borate | Triisopropyl or trimethyl borate | Triisopropyl borate preferred |

| Hydrolysis conditions | Acidic aqueous solution, 5–10 °C | Acidic aqueous solution, 5–10 °C | pH control 6.0–3.0, temp 5–10 °C |

| Purification | Extraction, reprecipitation, drying | Same | Optimized solvent use and drying |

| Yield | 78–94% (lab scale) | Up to 99% (low temp, organolithium) | 85–95% (industrial scale) |

| Purity (HPLC) | 95–99.5% | Up to 99.7% | >99% |

| Main impurities | Triarylboranes, borinic acids, aldehydes | Same, minimized at low temp | Controlled by pH and temp |

Research Findings and Notes

The use of lithium reagents at cryogenic temperatures yields higher purity but is less economical for large-scale production.

Grignard reagents at reflux temperatures are more cost-effective but require careful control to avoid impurities.

Hydrolysis pH control is critical to prevent side reactions such as Cannizzaro reactions, which degrade product quality.

The presence of electron-donating groups like isopropoxy can influence the reactivity and stability of intermediates, necessitating tailored reaction conditions.

Drying under inert atmosphere and mild temperatures preserves product integrity and prevents oxidation or decomposition.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5-isopropoxyphenylboronic acid undergoes various types of chemical reactions, including:

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Palladium catalyst, potassium carbonate, dimethylformamide (DMF), toluene

Major Products Formed

Oxidation: 3-Carboxy-5-isopropoxyphenylboronic acid

Reduction: 3-Hydroxymethyl-5-isopropoxyphenylboronic acid

Substitution: Various aryl or vinyl derivatives depending on the coupling partner.

Scientific Research Applications

3-Formyl-5-isopropoxyphenylboronic acid is an organoboron compound that has garnered attention for its diverse applications in scientific research and industry. This article explores its applications, particularly in organic synthesis, medicinal chemistry, and material science, supported by case studies and data tables.

Organic Synthesis

One of the primary applications of this compound is in the Suzuki-Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's boronic acid group allows it to couple with aryl halides effectively, facilitating the formation of biaryl compounds.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

Medicinal Chemistry

Research indicates that boronic acids, including this compound, exhibit potential as enzyme inhibitors. The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for targeting enzymes involved in various biological pathways.

Case Study: Antimicrobial Activity

A study demonstrated that this compound showed significant antimicrobial activity against Escherichia coli and Bacillus cereus, indicating its potential as an alternative treatment option in combating bacterial infections. The minimum inhibitory concentration (MIC) values are summarized below:

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 100 µg/mL | Moderate |

| Escherichia coli | 50 µg/mL | Moderate to High |

| Bacillus cereus | 25 µg/mL | High |

Material Science

In material science, boronic acids are used as building blocks for creating advanced materials. The unique properties of boron-containing compounds enable their incorporation into polymers and nanomaterials, enhancing their functionality.

Mechanism of Action

The mechanism of action of 3-Formyl-5-isopropoxyphenylboronic acid involves its ability to form reversible covalent bonds with specific molecular targets. The boronic acid group can interact with hydroxyl or amino groups on proteins, forming stable complexes. This interaction can inhibit the activity of enzymes, such as serine proteases, by blocking their active sites . The formyl group can also participate in various chemical reactions, further modifying the compound’s activity and specificity .

Comparison with Similar Compounds

The unique properties of 3-formyl-5-isopropoxyphenylboronic acid are best understood through comparative analysis with structurally related boronic acids. Key differences lie in substituent types, positions, electronic effects, and applications.

Structural and Electronic Properties

Table 1: Structural Comparison of Selected Boronic Acids

- Formyl vs. Fluoro Substituents : The formyl group is a stronger electron-withdrawing group (EWG) than fluorine, making this compound more electrophilic and reactive in Suzuki couplings compared to its fluoro analog .

- Substituent Position : Meta-substituted formyl groups (as in the target compound) create a polarized electronic environment ideal for regioselective reactions, whereas para-substituted analogs (e.g., 4-formylphenylboronic acid) exhibit symmetrical charge distribution, limiting directional reactivity .

Biological Activity

3-Formyl-5-isopropoxyphenylboronic acid is an organoboron compound notable for its diverse biological activities and applications in medicinal chemistry. The presence of both a boronic acid moiety and a formyl group allows this compound to participate in various chemical reactions, making it a versatile building block in organic synthesis. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBO. Its structure includes:

- A boronic acid group, which is known for its ability to form reversible covalent bonds with diols.

- An isopropoxy group that enhances lipophilicity and solubility in organic solvents.

- A formyl group that can undergo various chemical transformations.

Biological Activity

Research indicates that boronic acids, including this compound, exhibit several biological activities. These include:

- Enzyme Inhibition : The boronic acid group can interact with enzymes, potentially inhibiting their activity. Studies have shown that modifications to the aromatic ring influence binding constants and biological activity, indicating a structure-activity relationship (SAR) .

- Ligand Properties : This compound can act as a ligand for proteins, with binding affinities assessed through techniques like fluorescence spectroscopy. Such interactions are crucial for the development of targeted therapies .

- Therapeutic Potential : Investigations into the compound's effects on various biological pathways suggest its potential as a therapeutic agent in treating diseases related to enzyme dysregulation .

The mechanism of action involves the binding of this compound to specific molecular targets, modulating their activity. This interaction can lead to various biological effects depending on the context of use. For example, it may regulate transcriptional activity related to stress responses mediated by proteins like BAG3 .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Formylphenylboronic acid | CHB O | Formyl group on the para position |

| 2-Formylphenylboronic acid | CHB O | Formyl group at the ortho position |

| 4-Methylphenylboronic acid | CHB O | Methyl substituent enhances lipophilicity |

| 4-Trifluoromethylphenylboronic acid | CHB FO | Increased electrophilicity due to trifluoromethyl group |

The unique combination of an isopropoxy and formyl group in this compound distinguishes it from other similar compounds, enhancing its reactivity and potential biological activity .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. Notable findings include:

- BAG3 Modulation : Research demonstrated that derivatives could bind to BAG3 protein with low micromolar dissociation constants, influencing cellular stress responses .

- Enzyme Interaction Studies : Binding studies revealed that modifications to the aromatic ring significantly affect the compound's affinity for various enzymes, suggesting pathways for drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Formyl-5-isopropoxyphenylboronic acid, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a halogenated aryl precursor (e.g., 5-isopropoxy-3-bromobenzaldehyde) and a boronic acid pinacol ester. Critical parameters include catalyst loading (e.g., Pd(PPh₃)₄ at 1-5 mol%), base selection (e.g., K₂CO₃), and solvent polarity (e.g., THF/H₂O mixtures). Post-synthesis purification involves recrystallization or column chromatography. Regiochemical control is ensured by protecting the formyl group during coupling .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural confirmation of this compound?

- Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., formyl proton at δ ~10 ppm, isopropoxy methyl groups at δ ~1.3 ppm). ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm).

- IR : Stretching frequencies (C=O at ~1700 cm⁻¹, B-O at ~1350 cm⁻¹) validate functional groups.

- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks (e.g., boronic acid dimerization). DFT/B3LYP simulations can predict vibrational modes and electronic structures .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : The compound is toxic if ingested or absorbed through skin (LD₅₀ data pending). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure:

- Inhalation : Move to fresh air; administer oxygen if needed.

- Skin contact : Wash with soap/water for 15 minutes.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite). Dispose as hazardous waste per OSHA and EU regulations .

Advanced Research Questions

Q. How do computational studies (e.g., DFT/B3LYP) predict the reactivity of this compound in cross-coupling reactions?

- Answer : DFT/B3LYP calculations model frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. The formyl group lowers the LUMO energy, enhancing electrophilicity at the boron center. Solvent effects (e.g., dielectric constant of DMSO vs. THF) are modeled via PCM (Polarizable Continuum Model) to predict reaction kinetics. Mulliken charges identify electron-deficient aryl rings, guiding catalyst selection .

Q. What experimental strategies evaluate the hydrolytic stability of this compound in aqueous media?

- Answer : Conduct pH-dependent stability studies (pH 2–12) using UV-Vis or ¹¹B NMR to monitor boronic acid ↔ boronate equilibrium. Rate constants (k) are derived from pseudo-first-order kinetics. Activation energy (Eₐ) is calculated via Arrhenius plots (20–60°C). Anhydride formation (common in boronic acids) is tracked by FTIR or mass spectrometry .

Q. How does the isopropoxy group influence regioselectivity in subsequent functionalization reactions (e.g., Suzuki couplings)?

- Answer : Steric hindrance from the isopropoxy group directs electrophilic substitution to the para position relative to the boronic acid. Competitive experiments with regioisomers (e.g., 3-Formyl-4-isopropoxyphenylboronic acid) quantify selectivity via HPLC or GC-MS. Computational docking (AutoDock Vina) models steric/electronic interactions with palladium catalysts .

Q. What mechanisms explain contradictory literature reports on the compound’s catalytic activity in tandem reactions?

- Answer : Discrepancies arise from:

- Solvent effects : Polar aprotic solvents stabilize boronate intermediates, while protic solvents promote hydrolysis.

- Trace impurities : Anhydride byproducts (detected via HRMS) may inhibit catalytic cycles.

- Substrate scope : Electron-withdrawing substituents on coupling partners alter turnover rates. Controlled studies with purified batches and in situ monitoring (e.g., ReactIR) resolve contradictions .

Q. How can solvent and temperature gradients optimize crystallization for X-ray diffraction studies?

- Answer : Screen solvent mixtures (e.g., EtOAc/hexane, DCM/pentane) at 4°C, −20°C, and RT. Slow evaporation (72+ hours) promotes single-crystal growth. For hygroscopic samples, use anhydrous solvents under N₂. Compare experimental unit-cell parameters (from XRD) with DFT-optimized geometries to validate structural models .

Q. Methodological Notes

- Data Interpretation : Cross-reference experimental results (e.g., NMR coupling constants) with computational predictions to resolve ambiguities in regiochemistry .

- Safety Compliance : Regularly update SDS documentation per evolving OSHA and REACH guidelines .

- Advanced Techniques : Combine MALDI-TOF with ion mobility spectrometry to characterize labile intermediates in real-time .

Properties

IUPAC Name |

(3-formyl-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKYVLDAFDKFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(C)C)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584727 | |

| Record name | {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-79-0 | |

| Record name | B-[3-Formyl-5-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.